N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound with the molecular formula C13H22BN3O2. This compound is characterized by the presence of a boronate ester group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as borylation .
Mode of Action
Boronic acids and their derivatives, like this compound, are known to interact with various biological targets through covalent and non-covalent interactions .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent complexes with proteins, carbohydrates, and other biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids and their derivatives are known to exhibit various biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the reactivity of boronic acids and their derivatives can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Boronic esters, such as this compound, are known to be involved in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been detailed.
Cellular Effects
Boronic esters are known to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and do not degrade easily .
Metabolic Pathways
Boronic esters are known to be involved in various metabolic pathways .
Transport and Distribution
Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4’- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-carbonitrile
Uniqueness
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific combination of a boronate ester and a pyridine ring. This structure imparts distinct reactivity and binding properties, making it a versatile intermediate in various chemical and biological applications .
Properties
IUPAC Name |
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-9-16-12-8-7-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVPSDEHVTWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745313 | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-65-4 | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313760-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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